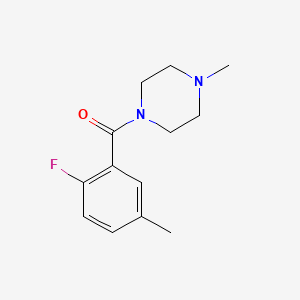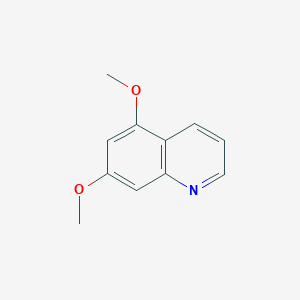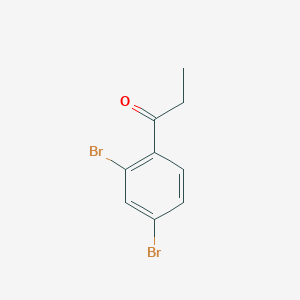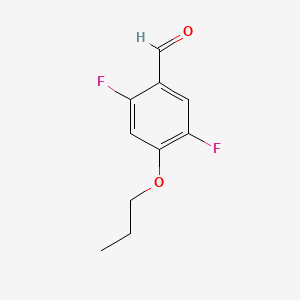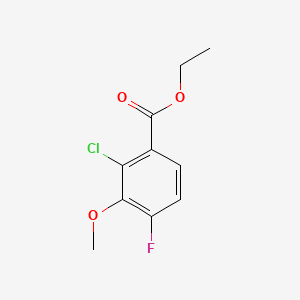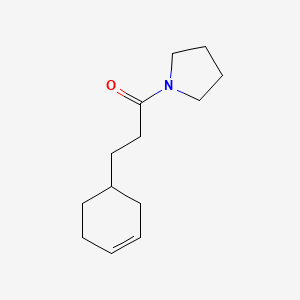
3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one is an organic compound with the molecular formula C10H17N. It is also known by other names such as 1-(1-Cyclohexen-1-yl)pyrrolidine and 1-Pyrrolidino-1-cyclohexene . This compound is characterized by a cyclohexene ring attached to a pyrrolidine ring through a propanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one can be synthesized through the reaction of 1-bromoethane with pyrrolidine . The reaction involves heating and stirring the reactants in a suitable solvent to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled temperature and pressure conditions to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclohexen-1-yl)pyrrolidine: Shares a similar structure but lacks the propanone linkage.
1-Pyrrolidino-1-cyclohexene: Another closely related compound with similar chemical properties.
Uniqueness
3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one is unique due to its specific combination of a cyclohexene ring, pyrrolidine ring, and propanone linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-cyclohex-3-en-1-yl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H21NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-2,12H,3-11H2 |
InChI Key |
SNVVFMQMGBTWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2CCC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


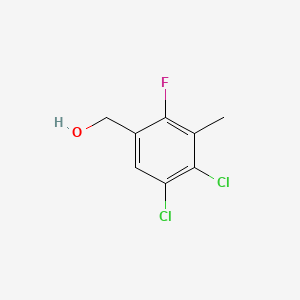
![3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B14024138.png)
![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)
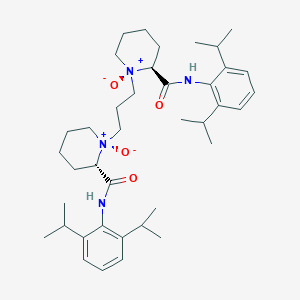
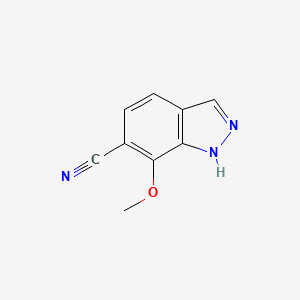
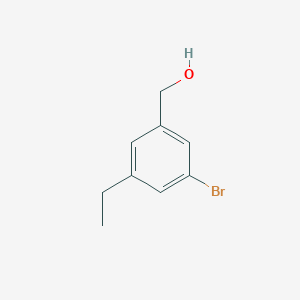
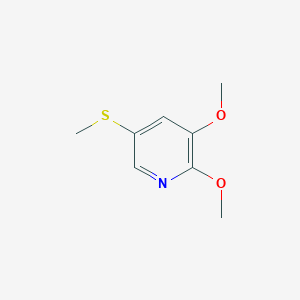
![(E,E)-1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis{[(Z)-phenyl(2-phenylhydrazinylidene)methyl]diazene}](/img/structure/B14024184.png)
